molecular formula C18H23N3O3S B6484194 6-ethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2640955-76-4

6-ethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B6484194
CAS No.: 2640955-76-4
M. Wt: 361.5 g/mol
InChI Key: DLLLPMZCBVOLNC-UHFFFAOYSA-N
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Description

The compound 6-ethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a morpholine ring substituted at the 4-position with a pyrrolidine-1-carbonyl group and an ethoxy group at the 6-position of the benzothiazole core. Benzothiazoles are heterocyclic scaffolds renowned for their pharmacological versatility, including anticancer, antimicrobial, and fluorogenic properties .

Properties

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-2-23-13-5-6-14-16(11-13)25-18(19-14)21-9-10-24-15(12-21)17(22)20-7-3-4-8-20/h5-6,11,15H,2-4,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLLPMZCBVOLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the benzothiazole ring, followed by the introduction of the ethoxy group, and finally, the attachment of the pyrrolidine and morpholine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

6-ethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-ethoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Benzothiazole Derivatives with Aromatic Substituents

2-(3/4-Aminophenyl)benzothiazoles (e.g., 2-(4-aminophenyl)benzothiazole) are structurally related benzothiazoles synthesized via condensation of substituted sulfonyl chlorides with aminophenylbenzothiazoles . These compounds exhibit structure-activity relationship (SAR) dependence on the amino group’s position (meta vs. para), with para-substituted derivatives showing enhanced biological activity in anticancer assays . In contrast, the ethoxy group in the target compound replaces the amino functionality, likely altering electronic properties and reducing direct hydrogen-bonding interactions.

Compound Substituents Key Features Reported Activity Reference
2-(4-aminophenyl)benzothiazole 4-aminophenyl at C2 Amino group enhances target binding Anticancer (SAR-dependent)
Target compound 6-ethoxy, pyrrolidine-carbonyl-morpholine at C2 Ethoxy improves lipophilicity; morpholine-pyrrolidine adds rigidity Hypothesized anticancer/kinase inhibition

Morpholine-Containing Heterocycles

Morpholine rings are common in bioactive compounds due to their moderate basicity and solubility. For example:

  • 2-(Morpholin-4-yl)ethyl-substituted quinolines (e.g., 16–18 in J. Med. Chem. 2007) were designed to mimic cannabinoid receptor ligands but showed reduced affinity (Ki = 221 nM) compared to alkyl chain analogs, highlighting that morpholine placement and linker length critically impact activity .
  • 2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (Patent EP 2 402 347 A1) uses a morpholine-thienopyrimidine core for kinase inhibition, suggesting morpholine’s role in targeting ATP-binding pockets .

Sulfonamide and Sulfonyl Derivatives

6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine () replaces the ethoxy group with a sulfonamide-morpholine moiety. Sulfonamides are known for their metabolic stability and protease inhibition, but the target compound’s ethoxy group may offer better bioavailability due to reduced polarity .

Fluorogenic Benzothiazoles

(E)-2-(4-Azidostyryl)-1,3-benzothiazole () is a fluorogenic probe used in bioorthogonal labeling.

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